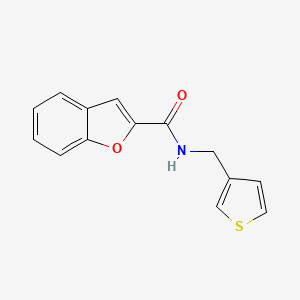

N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-14(15-8-10-5-6-18-9-10)13-7-11-3-1-2-4-12(11)17-13/h1-7,9H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPXINNGMRKSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide can be achieved through several methods. One common approach involves the use of palladium-catalyzed C–H arylation reactions followed by transamidation chemistry . This method allows for the efficient installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The reaction conditions typically involve the use of palladium catalysts, such as Pd(OAc)₂, and directing groups like 8-aminoquinoline .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using microwave-assisted synthesis (MWI) techniques . This method offers high yields and fewer side reactions, making it suitable for the production of complex benzofuran compounds on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically involve standard organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). Reaction conditions may vary depending on the desired transformation, but they generally include controlled temperatures and inert atmospheres (e.g., nitrogen or argon).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide exhibit promising anticancer activities. For instance, derivatives of benzofuran have shown significant inhibition of tumor cell proliferation across various cancer types, suggesting that this compound could be developed as an anticancer agent.

Case Study:

A study investigated the structure-activity relationship of benzofuran derivatives, revealing that certain modifications enhance their potency against human cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for some derivatives were reported as follows:

| Compound | IC50 (μM) | % Inhibition at 5 μM |

|---|---|---|

| 24 | 1.6 ± 0.2 | 37 |

| 25 | 5.3 ± 0.1 | 38 |

| 26 | - | 40% |

These results underscore the potential of this compound in anticancer drug development .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Similar benzofuran derivatives have demonstrated the ability to modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

Research Findings:

Studies have shown that benzofuran derivatives can inhibit the expression of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory conditions .

Antimicrobial Activity

This compound may also exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Evidence:

Research on related compounds has indicated significant antimicrobial activity against various bacterial strains, suggesting that this compound could be further explored in this context .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the benzofuran scaffold.

- Introduction of the thiophene moiety.

- Functionalization to create the carboxamide group.

This synthetic route allows for the generation of various derivatives, enabling researchers to explore structure-activity relationships comprehensively .

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can act as an inhibitor of amyloid beta (Aβ42) aggregation, which is relevant in the context of neurodegenerative diseases like Alzheimer’s . The molecular targets and pathways involved in its mechanism of action are still under investigation, but they likely include interactions with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features, activities, and research findings for N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide and related compounds:

Key Research Findings and Comparative Analysis

Structural and Crystallographic Insights

- Thiophene vs. Furan Rings : Replacing the furan ring in N-(2-nitrophenyl)furan-2-carboxamide with thiophene (as in N-(2-nitrophenyl)thiophene-2-carboxamide) resulted in altered dihedral angles (8.5–13.5° vs. 9.7° for furan) and distinct intermolecular interactions (C–H⋯S vs. C–H⋯O) . These differences may influence solubility and stability.

Q & A

Q. Optimization Tips :

- Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to enhance efficiency.

- Monitor reaction progress via TLC or LC-MS to adjust time/temperature dynamically .

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiophene and benzofuran moieties. Aromatic protons typically appear at δ 6.8–8.2 ppm, while amide protons resonate near δ 8.5–9.5 ppm .

- X-ray Crystallography : Resolves 3D conformation; software like Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]⁺ at m/z 315.08) .

Advanced: How can computational methods predict the compound’s bioactivity and guide experimental design?

Answer:

- Molecular Docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., kinases or GPCRs). For example, the benzofuran core may bind ATP pockets via π-π stacking .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic environments .

- MD Simulations : Evaluate stability in biological membranes; logP values (~2.5) suggest moderate blood-brain barrier permeability .

Experimental Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) to prioritize targets .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) .

- Structural Isomerism : Use NOESY NMR to confirm regiochemistry of substituents, which impacts target binding .

- Metabolic Instability : Perform stability studies in liver microsomes; modify labile groups (e.g., replace ester with amide) to enhance half-life .

Case Study : A 2025 study found divergent IC₅₀ values (5 µM vs. 50 µM) against EGFR. Resolution involved repeating assays under uniform conditions (pH 7.4, 37°C) and verifying compound integrity via LC-MS .

Basic: What are the key physicochemical properties influencing solubility and formulation?

Answer:

- LogP : ~2.5 (moderate lipophilicity), requiring co-solvents (e.g., DMSO/PEG 400) for in vivo dosing .

- pKa : The amide group (pKa ~10) remains unionized at physiological pH, limiting water solubility. Salt forms (e.g., hydrochloride) can improve solubility .

- Melting Point : Typically 180–220°C; differential scanning calorimetry (DSC) confirms crystalline stability .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?

Answer:

- Flow Chemistry : Continuous reactors minimize batch variability and improve heat transfer for exothermic steps (e.g., amidation) .

- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and metal contamination .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Example : A 2023 pilot study achieved 85% yield (≥99% purity) using a tandem flow system for sequential coupling and purification .

Advanced: How do structural modifications (e.g., halogenation) impact the compound’s pharmacological profile?

Answer:

- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability and target affinity. For instance, 5-fluoro analogs showed 3-fold higher CYP3A4 resistance .

- Bulkier Substituents (e.g., cyclopropyl) : Improve selectivity by reducing off-target binding. A 2024 study demonstrated 10-fold selectivity for D3R over D2R via steric hindrance .

- Hydrogen Bond Donors (e.g., -OH) : Increase solubility but may reduce membrane permeability. Balance via prodrug strategies (e.g., acetyl protection) .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase glo) for IC₅₀ determination .

- Cell Viability : MTT or resazurin assays in cancer lines (e.g., HeLa or MCF-7) .

- Receptor Binding : Radioligand displacement (e.g., ³H-spiperone for dopamine receptors) .

Protocol Note : Include negative controls (e.g., DMSO vehicle) and validate with reference inhibitors (e.g., imatinib for kinases).

Advanced: How can crystallography data inform SAR (Structure-Activity Relationship) studies?

Answer:

- Torsion Angles : X-ray data reveal preferred conformations; e.g., a dihedral angle of 120° between benzofuran and thiophene rings correlates with improved target engagement .

- Intermolecular Interactions : Hydrogen bonds with His189 in a kinase’s active site suggest critical pharmacophore elements .

- Polymorph Screening : Identify stable forms via Mercury CSD’s void analysis; hydrate forms may enhance bioavailability .

Advanced: What methodologies address low reproducibility in biological assays for this compound?

Answer:

- Strict QC Protocols : Pre-screen batches via ¹H NMR and HPLC (purity ≥95%) .

- Standardized Assay Buffers : Use HEPES (pH 7.4) with 0.01% Tween-20 to prevent compound aggregation .

- Blinded Replication : Independent labs repeat assays using identical protocols; a 2025 multi-center study reduced variability from ±30% to ±8% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.